2-[(Z)-pent-2-en-2-yl]pyridine
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Overview
Description
2-[(Z)-pent-2-en-2-yl]pyridine is a nitrogen-containing heterocyclic compound. Pyridine derivatives are known for their significant roles in medicinal, synthetic, and bio-organic chemistry. This compound, with its unique structure, is part of the broader class of pyridine derivatives, which are found in many active pharmaceuticals, natural products, and functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-pent-2-en-2-yl]pyridine can be achieved through various methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components. This method can be catalyzed by transition metals or proceed via thermal pericyclic reactions . Another method involves the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridines .
Industrial Production Methods
Industrial production of pyridine derivatives often involves the use of transition metal-catalyzed cycloaddition reactions. These methods are efficient and can be scaled up for large-scale production. The use of cobalt-catalyzed cyclization of nitriles with alkynes is a well-established method for producing pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-pent-2-en-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents to form pyridine N-oxides.
Reduction: Reduction reactions can convert pyridine derivatives into dihydropyridines or piperidines.
Substitution: Pyridine derivatives can undergo substitution reactions, such as halogenation, alkylation, and acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Dihydropyridines, Piperidines
Substitution: Halogenated, alkylated, and acylated pyridine derivatives.
Scientific Research Applications
2-[(Z)-pent-2-en-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other functional materials.
Mechanism of Action
The mechanism of action of 2-[(Z)-pent-2-en-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
Pyrimidine: Similar to pyridine but with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
2-[(Z)-pent-2-en-2-yl]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pent-2-en-2-yl group can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from other pyridine derivatives .
Properties
CAS No. |
159309-80-5 |
---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.21692 |
Synonyms |
Pyridine, 2-(1-methyl-1-butenyl)- (9CI) |
Origin of Product |
United States |
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